Methyl 4-(piperazin-2-yl)benzoate, with the chemical formula CHNO and CAS number 1391340-51-4, belongs to the class of benzoate esters. It features a piperazine ring which is known for its biological activity, particularly in pharmaceutical applications. The compound is synthesized from 4-(piperazin-2-yl)benzoic acid through esterification processes involving methanol.
The synthesis of methyl 4-(piperazin-2-yl)benzoate typically involves the following steps:
For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield. Solid-phase synthesis and photocatalytic methods have also been explored to optimize production processes.
Methyl 4-(piperazin-2-yl)benzoate has a molecular weight of 220.27 g/mol. Its structure consists of:
The compound exhibits both lipophilic and hydrophilic properties due to its ester and amine functionalities, which influence its interaction with biological membranes.
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm the structure:
Methyl 4-(piperazin-2-yl)benzoate can undergo several types of chemical reactions:
For oxidation, hydrogen peroxide or m-chloroperbenzoic acid are commonly used; for reduction, sodium borohydride is preferred; while strong bases like sodium hydride facilitate substitution reactions.
The mechanism of action for methyl 4-(piperazin-2-yl)benzoate involves its interaction with various biological targets:
This interaction leads to pharmacological effects that are being explored for potential therapeutic applications in treating neurological disorders .
Methyl 4-(piperazin-2-yl)benzoate exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and application in research settings .
Methyl 4-(piperazin-2-yl)benzoate has a wide array of applications across different fields:
Palladium-catalyzed Buchwald-Hartwig amination serves as a cornerstone for constructing C–N bonds in the synthesis of piperazine-benzoate hybrids. This cross-coupling reaction enables the direct union of aryl halides with amines under catalytic conditions. For Methyl 4-(piperazin-1-yl)benzoate synthesis, methyl 4-bromobenzoate reacts with N-Boc-piperazine in the presence of palladium catalysts such as Pd(OAc)₂ or Pd₂(dba)₃, combined with bulky phosphine ligands (e.g., XPhos, SPhos) [2]. Optimization studies reveal that sterically hindered ligands significantly enhance reaction efficiency by stabilizing the active Pd(0) species and facilitating oxidative addition.
Table 1: Optimization of Buchwald-Hartwig Parameters for Methyl 4-(piperazin-1-yl)benzoate Synthesis
Ligand | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
XPhos | NaO^tBu | Toluene | 100 | 92 |
SPhos | Cs₂CO₃ | Dioxane | 90 | 85 |
BINAP | K₃PO₄ | Toluene | 110 | 78 |
Critical parameters include:
Chiral piperazine derivatives are accessible via stereoselective epoxide ring-opening, exploiting the strain-driven electrophilicity of epoxides. In a representative approach, styrene oxide undergoes asymmetric ring-opening using N-methylpiperazine under Brønsted acid catalysis (e.g., Sc(OTf)₃) to yield β-amino alcohols with high regiocontrol [9]. Subsequent esterification with 4-bromobenzoic acid, followed by Pd-catalyzed cyclization, furnishes enantiomerically enriched Methyl 4-(2-hydroxyalkylpiperazin-1-yl)benzoates.
For asymmetric epoxidation, the Jacobsen-Katsuki system using Mn(III)-salen catalysts (e.g., N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) achieves ees >90% for prochiral alkenes [9]. However, scalability challenges arise from catalyst loading (typically 5–10 mol%) and low-temperature requirements (−40°C). Process intensification via continuous flow systems mitigates these issues by enhancing heat/mass transfer during exothermic epoxidations [3] .
Solid-phase synthesis enables rapid assembly of piperazine-benzoate libraries for structure-activity relationship (SAR) studies. Rink amide resin or Wang resin serve as anchors, where 4-(Fmoc-piperazin-1-yl)benzoic acid is coupled via standard DIC/HOBt activation [5]. After Fmoc deprotection, diversified N-alkylation is performed using:
Table 2: Solid-Phase Synthesis of Piperazine-Benzoate Libraries
Resin Type | Loading (mmol/g) | Diversification Reagents | Cleavage Conditions | Purity Range (%) |
---|---|---|---|---|
Rink Amide MBHA | 0.6–0.8 | Alkyl halides, sulfonyl chlorides | TFA/DCM (95:5) | 85–95 |
Wang Resin | 0.7–1.0 | Carboxylic acids, isocyanates | 1% TFA/DCM | 80–92 |
TentaGel S NH₂ | 0.3–0.5 | Aldehydes (reductive amination) | AcOH/TFE/DCM (1:1:3) | 88–96 |
The "split-and-pool" methodology allows single-bead characterization, generating libraries exceeding 100 analogs [5]. Post-cleavage, products are purified via reverse-phase HPLC, with typical isolated yields of 70–85%. This approach proved instrumental in discovering analogs with enhanced EGFR inhibitory activity, as evidenced in anticancer screening [8].
Late-stage N-functionalization offers a versatile route to diversified analogs. Key strategies include:
Esterification optimization employs either:
Microwave irradiation (100°C, 30 min) accelerates both N-alkylation and esterification, improving yields by 12–18% [8].
Continuous-flow reactors address limitations in traditional batch synthesis, particularly for hazardous intermediates. Key implementations:
Table 3: Continuous-Flow vs. Batch Synthesis Performance
Parameter | Batch Reactor | Flow Reactor (Corning G4) | Improvement Factor |
---|---|---|---|
Heat transfer coefficient (W/m²·K) | 50–500 | 1000–5000 | 10x |
Mixing time (s) | 10–300 | 0.001–0.1 | >100x |
Reaction volume for 1 kg/d (L) | 500 | 25 | 20x reduction |
Hazardous intermediate handling | Limited | Safe containment | High safety enhancement |
Scale-up strategies employ "numbering up" (parallel microreactors) rather than increasing reactor size, maintaining surface-to-volume ratios >5000 m⁻¹ versus 50 m⁻¹ in batch reactors [3] . This approach enabled Nanjing Refinery to achieve 200 kg/day production of nitrated analogs with 40% reduced energy consumption .
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3